ChEMBL Bioactivity Profile Distinction vs. Morpholine-3-carbonitrile Analog Space
The target compound (CHEMBL4964789) is associated with a distinct bioactivity footprint in the ChEMBL database, comprising 2 inhibition assays and 1 functional assay [1]. No direct head-to-head data is available against closely related analogs. However, class-level inference indicates that small structural changes in morpholine-3-carbonitrile derivatives can lead to significant variations in KCNQ channel opening activity, as demonstrated in the Lundbeck patent family [2]. This suggests that the unique thiophen-2-ylpropanoyl moiety may confer a differentiated pharmacological profile compared to simpler phenyl or naphthyl analogs.
| Evidence Dimension | Bioactivity Assay Counts in ChEMBL |
|---|---|
| Target Compound Data | 2 inhibition assays, 1 functional assay [1] |
| Comparator Or Baseline | Morpholine-3-carbonitrile derivatives (class-level): Quantitative comparative data not publicly available. |
| Quantified Difference | Cannot be calculated due to absence of comparator data. |
| Conditions | ChEMBL database curation |
Why This Matters
For procurement in a medicinal chemistry program, a distinct bioactivity fingerprint, even without direct comparisons, suggests a unique target engagement profile that warrants specific sourcing.
- [1] ChEMBL. Compound Report Card for CHEMBL4964789. European Bioinformatics Institute. Accessed 2026-04-29. View Source
- [2] H. Lundbeck A/S. Substituted morpholine and thiomorpholine derivatives. US Patent US7632835B2. Published December 15, 2009. View Source
